molecular formula C7H6BrF2N B13078045 2-(Bromomethyl)-4-(difluoromethyl)pyridine

2-(Bromomethyl)-4-(difluoromethyl)pyridine

Cat. No.: B13078045
M. Wt: 222.03 g/mol
InChI Key: YOLIJXRWEZDGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-4-(difluoromethyl)pyridine is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The compound features two key functional groups: a reactive bromomethyl group at the 2-position and a difluoromethyl group at the 4-position of the pyridine ring. The bromomethyl moiety acts as a versatile handle for further functionalization, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles such as amines, azides, and thiols to construct more complex molecules. The presence of the difluoromethyl group, a common bioisostere, can enhance the lipophilicity and metabolic stability of resultant compounds, making them attractive candidates in the development of pharmaceuticals and agrochemicals. In scientific research, this compound is primarily used as a key building block for the synthesis of active pharmaceutical ingredients (APIs) and other sophisticated target molecules. Its mechanism of action in research contexts stems from the electrophilic nature of the bromomethyl group, which allows it to alkylate nucleophilic sites on target molecules, facilitating the introduction of the 4-(difluoromethyl)pyridyl moiety into a molecular scaffold. Researchers value this reagent for creating compound libraries and in lead optimization processes, particularly for generating analogs with improved pharmacological properties. As a standard handling procedure, this product should be stored in a freezer, preferably below -20°C, and under an inert atmosphere to maintain its stability and reactivity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-(bromomethyl)-4-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c8-4-6-3-5(7(9)10)1-2-11-6/h1-3,7H,4H2

InChI Key

YOLIJXRWEZDGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-(difluoromethyl)pyridine typically involves the bromination of 4-(difluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure the selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include pyridine N-oxides.

    Reduction: Products include methyl-substituted pyridines.

Scientific Research Applications

2-(Bromomethyl)-4-(difluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological systems, particularly in the development of probes and inhibitors for biological targets.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-(difluoromethyl)pyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The difluoromethyl group can influence the reactivity and stability of the compound through electronic effects, such as inductive and hyperconjugative interactions.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 2-(Bromomethyl)-4-(difluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH2Br (2), -CF2H (4) C7H6BrF2N 208.00* Intermediate for drug synthesis; halogen reactivity
4-Bromo-2-(difluoromethyl)pyridine -Br (4), -CF2H (2) C6H4BrF2N 208.00 Suzuki coupling precursor; agrochemicals
2-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethyl)pyridine-6-acetonitrile -CH2Br (2), -CF2H (3), -CF3 (4), -CN (6) C10H6BrF5N2 329.06 High-density (1.646 g/cm³); agrochemical intermediate
4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine -CH2Br (4), -Cl (2), -OCF3 (5), -CF3 (3) C8H3BrClF6NO 358.46 Complex halogenation; potential CNS drug target
3-(Bromomethyl)pyridine -CH2Br (3) C6H6BrN 172.02 Versatile alkylating agent; simpler synthesis

*Calculated based on molecular formula.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The presence of -CF2H and -CF3 groups (e.g., in and ) enhances electrophilicity at the bromomethyl site, facilitating nucleophilic substitutions. These groups also increase molecular weight and density compared to simpler analogs .
  • Halogen Position : Bromine at the 2-position (as in the target compound) versus 4-position () alters steric and electronic environments, impacting reactivity in cross-coupling reactions .

Synthetic Utility :

  • Compounds like 4-Bromo-2-(difluoromethyl)pyridine () are used in Suzuki-Miyaura couplings due to the bromine’s compatibility with palladium catalysts. In contrast, bromomethyl groups enable alkylation or functionalization of biomolecules (e.g., protein inhibitors) .
  • The trifluoromethoxy group in introduces lipophilicity, a desirable trait in blood-brain barrier penetration for CNS drugs .

Physicochemical Properties

  • Density and Boiling Points: Bromomethyl derivatives generally exhibit higher densities (e.g., 1.646 g/cm³ in ) than non-brominated analogs. Predicted boiling points for these compounds often exceed 300°C due to strong intermolecular halogen interactions .
  • Melting Points: Halogenated pyridines with multiple substituents (e.g., ) show higher melting points (>200°C) compared to mono-substituted derivatives (e.g., 3-(Bromomethyl)pyridine, ~100–150°C) .

Biological Activity

2-(Bromomethyl)-4-(difluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound may serve as a valuable scaffold in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores its biological activity, synthesizing research findings, case studies, and relevant data.

  • Molecular Formula : C7H6BrF2N
  • Molecular Weight : 224.03 g/mol
  • IUPAC Name : this compound
  • CAS Number : 902836-44-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and potential anticancer properties. Its structure allows for interactions with various biological targets, making it an interesting compound for further investigation.

1. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting autotaxin, an enzyme implicated in inflammatory diseases. By reducing lysophosphatidic acid levels, it may attenuate inflammatory responses and fibrosis, which is beneficial in treating chronic liver diseases and other conditions related to neuroinflammation .

2. Anticancer Activity

In vivo studies have demonstrated the anticancer potential of compounds related to this compound. For example, derivatives featuring halomethyl substitutions have exhibited significant antiproliferative activity against various cancer cell lines, including colorectal and pancreatic cancers . The mechanism often involves ligand-based alkylating reactions that disrupt cellular processes essential for tumor growth.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Study on Anticancer Activity : A study evaluated a series of halomethyl-substituted pyridines, revealing that certain derivatives showed significant inhibition of tumor growth in zebrafish models at concentrations lower than their in vitro IC50 values .
  • Quorum Sensing Inhibition : Another investigation into pyridine derivatives demonstrated their effectiveness as quorum sensing inhibitors in Pseudomonas aeruginosa, suggesting that modifications like difluoromethyl groups can enhance biological activity compared to traditional compounds .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC50 Value (µM)Target/Mechanism
This compoundEnzyme InhibitionNot specifiedAutotaxin inhibition
Halomethyl-substituted pyridinesAnticancer Activity<8Pancreatic tumor growth inhibition
4-NPO (quorum sensing inhibitor)Quorum Sensing33 ± 1.12Biofilm formation
2-DifluoromethylpyridineQuorum Sensing19 ± 1.01Biofilm formation

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